molecular formula C13H23NO3 B3420090 tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate CAS No. 170508-15-3

tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate

Cat. No.: B3420090
CAS No.: 170508-15-3
M. Wt: 241.33 g/mol
InChI Key: VHRSRHDORQXSSK-UHFFFAOYSA-N
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Description

tert-Butyl N-[6-(hydroxymethyl)spiro[33]heptan-2-yl]carbamate is a chemical compound with the molecular formula C13H23NO3 It is a spirocyclic compound, meaning it contains a spiro-connected ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Catalyst: Acid catalysts such as p-toluenesulfonic acid or Lewis acids like boron trifluoride etherate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch or continuous flow reactors: These reactors ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the spirocyclic ring can be reduced to form an alcohol.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe or as a part of drug discovery efforts.

    Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can:

    Bind to enzymes: Inhibit or modulate enzyme activity.

    Interact with receptors: Affect receptor signaling pathways.

    Alter cellular processes: Influence cell proliferation, differentiation, or apoptosis.

Comparison with Similar Compounds

tert-Butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate can be compared with other spirocyclic carbamates, such as:

    tert-Butyl N-[6-oxospiro[3.3]heptan-2-yl]carbamate: Similar structure but with an oxo group instead of a hydroxymethyl group.

    tert-Butyl N-[2-azaspiro[3.3]heptan-6-yl]carbamate: Contains an azaspiro ring system.

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-10-6-13(7-10)4-9(5-13)8-15/h9-10,15H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRSRHDORQXSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CC(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801161792
Record name 1,1-Dimethylethyl N-[2-(hydroxymethyl)spiro[3.3]hept-6-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170508-15-3
Record name 1,1-Dimethylethyl N-[2-(hydroxymethyl)spiro[3.3]hept-6-yl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170508-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-(hydroxymethyl)spiro[3.3]hept-6-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801161792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate
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tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate
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